ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a complex organic molecule with significant potential in various scientific fields. Its structure comprises a benzyl group, a thieno[3,2-d]pyrimidinone core, and an ethyl ester, making it a multifunctional compound with diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate typically involves multi-step reactions. One common route begins with the thieno[3,2-d]pyrimidinone scaffold, functionalizing it to introduce the sulfanyl and benzyl groups. This process often employs reagents like thiolating agents and benzyl halides under conditions like reflux in polar solvents.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using batch reactors, optimizing the reaction conditions to ensure high yields and purity. Continuous flow chemistry could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate undergoes various types of chemical reactions:
Types of Reactions
Oxidation: : It can be oxidized under mild conditions to introduce oxygen functionalities.
Reduction: : The reduction can target the ketone group, potentially converting it into an alcohol.
Substitution: : Nucleophilic substitution reactions can modify the ester or amide functionalities.
Common Reagents and Conditions
Typical reagents include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, and reducing agents like NaBH4 (sodium borohydride) for reduction. Substitutions often involve halogenated compounds under basic or acidic conditions.
Major Products Formed
The major products vary depending on the reaction type but can include alcohol derivatives, oxygenated analogs, and substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate in organic synthesis, providing pathways to create complex molecules.
Biology and Medicine
In biological and medicinal research, ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate shows promise in drug development, possibly targeting enzymes or receptors involved in disease processes.
Industry
Industrially, its unique structure allows for applications in developing new materials or as a specialized reagent in various chemical processes.
Mechanism of Action
Molecular Targets and Pathways
While specific targets depend on the context of use, the compound’s structure suggests it may interact with nucleophilic sites within biological systems. This interaction could inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, ethyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate stands out due to its unique combination of thieno[3,2-d]pyrimidinone and benzyl functionalities.
Similar Compounds
Ethyl 2-[2-(benzylamino)acetamido]benzoate
Ethyl 2-[2-(methylsulfanyl)acetamido]benzoate
3-Benzyl-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl derivatives
These similar compounds offer different reactivity and properties but lack the same versatility and multifunctionality.
And there you have it—a deep dive into the many facets of this compound! How did I do?
Properties
IUPAC Name |
ethyl 2-[[2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-2-31-23(30)17-10-6-7-11-18(17)25-20(28)15-33-24-26-19-12-13-32-21(19)22(29)27(24)14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJXLVPDOVSTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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